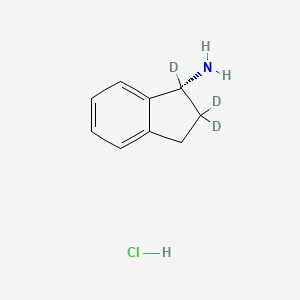

2,6-二氟苯甲醇-d2

概述

描述

科学研究应用

Aggregation-Induced Emission (AIE)

2,6-Difluorophenylmethanol-d2: is utilized in the study of AIE, a phenomenon where non-luminescent molecules in solution emit light upon aggregation . This property is crucial for developing new organic luminophores for delayed luminescence-based applications, such as time-gated bio-sensing and temperature sensing. The compound’s ability to exhibit AIE can lead to advancements in molecular thermometers that operate under aqueous conditions.

Thermally Activated Delayed Fluorescence (TADF)

The compound’s structure allows for the exploration of TADF, where the emission of light is delayed due to thermal activation . This characteristic is significant for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The study of 2,6-Difluorophenylmethanol-d2 in this context can contribute to the development of more efficient and longer-lasting OLED materials.

FtsZ Allosteric Inhibition

In the field of microbiology, 2,6-Difluorophenylmethanol-d2 plays a role in the investigation of FtsZ allosteric inhibition . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to new antibacterial agents. The compound’s structure aids in understanding the interactions within the allosteric pocket of FtsZ, which is pivotal for designing novel antibiotics.

Molecular Docking Studies

2,6-Difluorophenylmethanol-d2: is used in molecular docking studies to simulate its interaction with various proteins . These studies help in predicting the binding affinities and conformations of the compound within biological targets, which is beneficial for drug design and discovery processes.

Metabolic Research

The deuterated form of the compound, 2,6-Difluorophenylmethanol-d2 , is valuable in metabolic research . Stable isotope labeling allows researchers to trace metabolic pathways safely in vivo, providing insights into the metabolism of drugs and other substances within the body.

Environmental Pollutant Standards

In environmental science, 2,6-Difluorophenylmethanol-d2 is used as a standard for stable isotope-labeled compounds . These standards are essential for the detection and quantification of pollutants in air, water, soil, and food, contributing to environmental monitoring and safety assessments.

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .

Pharmacokinetics

Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .

Result of Action

It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .

属性

IUPAC Name |

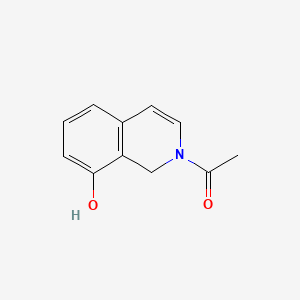

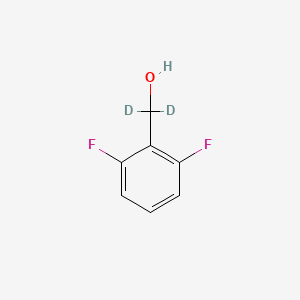

dideuterio-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenylmethanol-d2 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。